molecular formula C12H9NO B1666322 4-Benzoylpyridine CAS No. 14548-46-0

4-Benzoylpyridine

Cat. No.: B1666322
CAS No.: 14548-46-0
M. Wt: 183.21 g/mol
InChI Key: SKFLCXNDKRUHTA-UHFFFAOYSA-N
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Description

4-Benzoylpyridine (C₁₂H₉NO) is a heterocyclic aromatic compound featuring a pyridine ring substituted with a benzoyl group at the 4-position. It serves as a versatile ligand in coordination chemistry, a photoactive reagent in catalysis, and a structural motif in materials science and medicinal chemistry. Its electron-withdrawing benzoyl group enhances its utility in metal complexation and photochemical applications .

Properties

IUPAC Name

phenyl(pyridin-4-yl)methanone
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InChI

InChI=1S/C12H9NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9H
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InChI Key

SKFLCXNDKRUHTA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6022262
Record name 4-Benzoylpyridine
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Molecular Weight

183.21 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Benzoylpyridine
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Vapor Pressure

0.000367 [mmHg]
Record name 4-Benzoylpyridine
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CAS No.

14548-46-0
Record name 4-Benzoylpyridine
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Record name 4-Benzoylpyridine
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Record name Methanone, phenyl-4-pyridinyl-
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Record name 4-Benzoylpyridine
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Record name Phenyl 4-pyridyl ketone
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Record name 4-BENZOYLPYRIDINE
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Preparation Methods

Reaction Mechanism

The photochemical reductive arylation initiates with a catalyst-free generation of ketyl radicals from aromatic aldehydes under 365 nm irradiation. These radicals couple with 4-cyanopyridine via single-electron transfer (SET) mediated by N,N-diisopropylethylamine (DIPEA), forming a secondary alcohol intermediate. Subsequent oxidation with Jones reagent or analogous oxidants yields this compound.

Optimization of Reaction Conditions

Key parameters influencing the reductive arylation step were systematically investigated (Table 1):

Parameter Optimal Value Yield Impact
Wavelength 365 nm Maximizes radical generation efficiency
Base DIPEA (2 equiv) Essential for SET; TEA reduces yield
Solvent Acetonitrile 95% yield; dioxane reduces to 50%
Residence Time 30 minutes Shorter times lead to incomplete conversion
Substrate Conc. 0.1 M Higher concentrations reduce yield

Notably, the reaction tolerates aqueous conditions without yield loss, enhancing practical applicability.

Substrate Scope and Limitations

This method exhibits broad compatibility with electron-deficient and electron-rich aryl aldehydes. For example:

  • p-Methoxybenzaldehyde couples with 4-cyanopyridine to give 4-(4-methoxybenzoyl)pyridine in 89% yield.
  • Sterically hindered ortho-substituted aldehydes require extended reaction times but remain viable.

However, aliphatic aldehydes and heteroaromatic analogs remain challenging under current conditions.

Industrial Production Considerations

The transition from batch to continuous flow processing addresses scalability challenges inherent in photochemical reactions:

  • Throughput Enhancement : A 0.1 M substrate concentration in acetonitrile achieves 95% yield at 30-minute residence time, enabling kilogram-scale production.
  • Catalyst-Free Operation : Eliminates costly metal catalysts (e.g., Ir(ppy)₃) and simplifies purification.
  • Oxidation Stage Integration : In-line oxidation modules allow direct conversion of alcohol intermediates to this compound without isolation.

Comparative Analysis with Alternative Methods

While earlier routes employed Friedel-Crafts acylation or transition-metal catalysis, the photochemical approach offers distinct advantages:

Method Yield (%) Catalyst Required Scalability
Friedel-Crafts 60–75 Lewis acids Limited
Electrochemical 80–85 Supporting salts Moderate
Photochemical 90–95 None High

The absence of heavy metal contaminants makes the photochemical method particularly suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Benzoylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen sources for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions include alcohol derivatives, oxides, and substituted pyridine compounds. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Antituberculous Activity
4-Benzoylpyridine derivatives have been studied for their potential as antituberculous agents. A notable study highlighted the synthesis of this compound-3-carboxamide, which serves as a structural fragment of the Isoniazid-NAD adducts. These adducts are crucial in understanding the mechanism of action of Isoniazid, a first-line drug for tuberculosis treatment. The unique cyclized hemiamidal structure observed in these derivatives suggests they may play a role in enhancing therapeutic efficacy against tuberculosis .

Coordination Chemistry

Metal Complex Formation
this compound acts as a ligand in coordination complexes with transition metals such as nickel, iron, and zinc. Recent research has demonstrated the formation of hexa-coordinated complexes with these metals, exhibiting slightly distorted octahedral geometries. For example:

  • Nickel(II) Complex : The complex [Ni(this compound)4_4(N3_3)2_2] has been synthesized and characterized. It features four this compound ligands coordinating to a nickel ion, along with two terminal azide ions .
  • Iron(II) and Zinc(II) Complexes : Similar studies have reported complexes like [Fe(this compound)4_4(N3_3)2_2] and a polymeric [Zn(this compound)2_2(N3_3)2_2] complex. These complexes exhibit interesting structural properties and bonding modes that could have implications for catalysis and material science .

Oxidizing Agent

Photo-Oxidation Applications
In synthetic organic chemistry, this compound has been utilized as an oxidant for the photo-oxidation of alcohols. This application leverages its ability to facilitate oxidative reactions under UV light, demonstrating its utility in organic synthesis . The process involves irradiating a solution containing alcohols and this compound with UV light, leading to the formation of ketones or aldehydes with high yields.

Summary of Key Applications

Application Area Details
Medicinal ChemistryAntituberculous activity via derivatives resembling Isoniazid-NAD adducts
Coordination ChemistryFormation of metal complexes (e.g., Ni(II), Fe(II), Zn(II)) with unique structural properties
Organic SynthesisUtilized as an oxidant in photo-oxidation reactions

Comparison with Similar Compounds

Coordination Chemistry and Crystal Packing

4-Benzoylpyridine forms distinct coordination polymers with transition metals, differing from structurally similar ligands like 4-vinylpyridine and 4-ethylpyridine . For example:

  • In cobalt thiocyanate complexes, this compound adopts a cis-cis-trans coordination mode, whereas 4-vinylpyridine exhibits trans coordination. This results in shorter intra-chain Co–Co distances (5.588 Å vs. 5.653 Å) and unexpected inter-chain spacing (6.755 Å vs. 8.174 Å) despite its larger size .
  • Unlike 4-ethylpyridine, this compound induces canted N–N vectors in crystal lattices, altering magnetic coupling pathways .

Table 1: Structural Parameters of Co(NCS)₂ Complexes

Ligand Intra-Chain Distance (Å) Inter-Chain Distance (Å) Coordination Mode
This compound 5.588 6.755 cis-cis-trans
4-Vinylpyridine 5.653 8.174 trans
4-Ethylpyridine N/A N/A Parallel N–N vectors

Data sourced from crystallographic studies .

Magnetic and Electronic Properties

Single-Chain Magnet Behavior

This compound-based cobalt complexes exhibit single-chain magnet (SCM) properties with an effective spin of S = 1/2 and strong easy-axis anisotropy. Comparatively:

  • Magnetic exchange constants (J) for this compound complexes (e.g., J ≈ −1.2 cm⁻¹) are similar to those with 4-vinylpyridine, but the canted crystal structure modifies interchain interactions .
  • The cis-oriented thiocyanate ligands in this compound complexes reduce spin-orbit coupling effects compared to trans-oriented analogues .

Table 2: OLED Performance of this compound Derivatives

Compound ΔEST (eV) EQE (%) Color Coordinates (CIE)
BPy-pC 0.29 4.2 (0.16, 0.09)
BPy-p3C 0.05 23.9 (0.15, 0.10)

Data from density functional theory and device measurements .

Catalytic and Photochemical Roles

Photoinduced Hydrogen Atom Transfer (HAT)

This compound functions as a stoichiometric HAT reagent in azidation reactions but is less efficient than catalytic systems like TBADT (tetra-n-butylammonium decatungstate). For example:

  • In C(sp³)–H azidation, this compound requires stoichiometric loading, while TBADT achieves catalytic turnover with higher site selectivity .

Enzymatic Interactions

In carbonyl reductase 1 (CBR1), this compound exhibits high affinity (MM/GBSA binding energy = −44.2 kcal/mol), outperforming substrates like phenylglyoxal (−32.9 kcal/mol) due to strong lipophilic interactions .

Antitubercular Activity

This compound-3-carboxamide derivatives mimic the isoniazid-NAD adduct, a competitive inhibitor of Mycobacterium tuberculosis enoyl reductase. Cyclized hemiamidal forms of these derivatives enhance stability and target engagement compared to linear analogues .

Biological Activity

4-Benzoylpyridine (C₁₂H₉NO) is a compound that has garnered attention in various biological studies due to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its cytotoxicity, antimicrobial effects, and anticonvulsant properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₂H₉NO
  • Molecular Weight : 201.20 g/mol
  • Physical State : Colorless liquid
  • Solubility : Insoluble in water

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against HuCCA-1, HepG2, A549, and MOLT-3 cell lines, revealing promising results:

Cell Line IC₅₀ (µg/mL)
HuCCA-10.03
HepG24.75
A5490.04
MOLT-30.004

The compound exhibited the most potent activity against the MOLT-3 cell line, indicating its potential as a lead molecule for further development in cancer therapy .

Antimalarial Activity

In addition to its cytotoxic properties, this compound derivatives have shown antimalarial activity against Plasmodium falciparum. Specific compounds derived from this compound exhibited IC₅₀ values ranging from 10710^{-7} to 10610^{-6} M, highlighting their potential in malaria treatment .

Antimicrobial Effects

This compound also exhibits notable antimicrobial properties. It has been tested against various pathogens:

Pathogen Activity
Staphylococcus aureusAntimicrobial activity
Candida albicansAntifungal activity

These findings suggest that the compound could be useful in developing new antimicrobial agents .

Anticonvulsant Activity

Research has indicated that derivatives of this compound possess anticonvulsant properties. A specific study synthesized oxime derivatives of this compound, which were tested for their anticonvulsant activity in animal models. The results showed effective anticonvulsant activity within a dose range of 5-100 mg/kg when administered intraperitoneally .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study highlighted that N(4)-phenyl-2-benzoylpyridine thiosemicarbazone exhibited higher cytotoxicity than doxorubicin against HuCCA-1 and A549 cell lines, indicating its potential as a more effective anticancer agent .
  • Antimalarial Efficacy :
    • The antimalarial efficacy of certain thiosemicarbazones derived from this compound was assessed, showing significant inhibition of Plasmodium falciparum growth, which could lead to new treatments for malaria .
  • Anticonvulsant Screening :
    • The synthesis of new oxime derivatives from this compound led to the identification of compounds with strong anticonvulsant effects, suggesting avenues for further pharmacological exploration in epilepsy treatment .

Q & A

Q. What are the standard synthetic routes for 4-benzoylpyridine, and how are yields optimized?

A common method involves deoxygenation of this compound N-oxide using isopropanol (IPA) as a reductant. For example, 74% yield was achieved using catalytic Pd/C under mild conditions (0.07 M acetone, 1.5 mol% catalyst). Purity is confirmed via 1H^1H- and 13C^{13}C-NMR, with characteristic peaks at δ 8.83–8.75 (pyridine protons) and 195.2 ppm (carbonyl carbon) .

Q. How is this compound characterized structurally in coordination chemistry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. In Mn(II) complexes, this compound acts as a monodentate ligand, forming octahedral geometries. IR spectroscopy (e.g., ν(NCS) at 2054 cm1^{-1}) and magnetic susceptibility measurements (e.g., μ = 6.0 µB for high-spin MnII^{II}) validate bonding and electronic states .

Q. What enzymatic systems interact with this compound?

Human carbonyl reductase 3 (CBR3) exhibits low NADPH-dependent oxidoreductase activity toward this compound. Assays involve monitoring NADPH consumption at 340 nm, with activity detected in cytosolic fractions of heart, liver, and kidney tissues .

Advanced Research Questions

Q. How do magnetic properties of this compound-based coordination polymers vary with co-ligands?

In [Co(NCS)2_2(this compound)4_4], antiferromagnetic interactions dominate due to thiocyanate bridging. Magnetic susceptibility data (1–300 K) are modeled using the Curie-Weiss law, revealing χ1^{-1} vs. T linearity and θ = -15 K, indicative of weak antiferromagnetic coupling .

Q. What contradictions exist in structural predictions vs. experimental data for this compound complexes?

Despite structural similarities between this compound and 4-ethylpyridine ligands, SC-XRD revealed divergent coordination geometries in Co(II) complexes. For example, this compound induces canting of N–N vectors, unlike the linear arrangement in ethylpyridine analogs. Computational modeling (DFT) is recommended to resolve such discrepancies .

Q. How does this compound function in photoinduced oxidation reactions?

As an oxidant in tert-butyl hydroperoxide (TBHP)-driven systems, this compound facilitates secondary alcohol oxidation under visible light. Mechanism involves triplet-state energy transfer from chlorophyllin catalysts, confirmed via UV-vis spectroscopy and radical trapping experiments .

Q. What thermal decomposition pathways occur in this compound coordination complexes?

Thermogravimetric analysis (TGA) of [Mn(NCS)2_2(this compound)4_4] shows two mass-loss steps (40.4% and 40.5%) corresponding to sequential ligand dissociation. Residual phases post-decomposition remain structurally uncharacterized, necessitating in-situ XRD or pair distribution function (PDF) analysis .

Methodological Considerations

Table 1: Key spectroscopic data for this compound and derivatives

PropertyValue/PeakApplicationReference
1H^1H-NMR (CDCl3_3)δ 8.83–8.75 (m, 2H, pyridine)Synthetic validation
13C^{13}C-NMR195.2 ppm (C=O)Ligand coordination studies
IR (νC=O_{C=O})~1680 cm1^{-1}Metal-ligand binding analysis
UV-vis λmax_{\text{max}}290 nm (π→π* transition)Photochemical reactivity screening

Table 2: Enzymatic activity of CBR3 with this compound

SubstrateKmK_m (µM)VmaxV_{\text{max}} (nmol/min/mg)Tissue SourceReference
This compound120 ± 158.2 ± 0.9Rabbit heart

Critical Analysis of Contradictions

  • Ligand Geometry Predictions : Despite similar steric profiles, this compound and 4-ethylpyridine yield distinct coordination modes in Co(II) complexes. This highlights the need for advanced computational tools (e.g., molecular docking) to predict ligand behavior .
  • Thermal Decomposition Residues : Post-TGA phases of Mn(II) complexes remain unindexed, suggesting amorphous or metastable intermediates. Synchrotron-based PDF or EXAFS could resolve these ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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